4,4'-di-n-Amyloxyazoxybenzene

Description

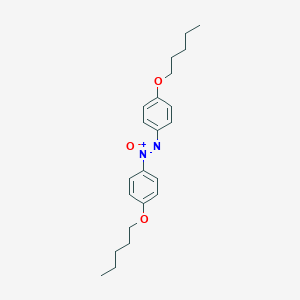

4,4'-Di-n-Amyloxyazoxybenzene (CAS RN: 19482-05-4) is an azoxybenzene derivative with the molecular formula C₂₂H₃₀N₂O₃ and a molecular weight of 370.49 g/mol . Its IUPAC name is 4,4'-dipentyloxyazoxybenzene, and it is characterized by two pentyloxy (-O-C₅H₁₁) groups attached to the para positions of the azoxybenzene core. This compound is classified as a liquid crystal material and is primarily used for laboratory research purposes, particularly in studies involving mesophase behavior and organic synthesis . Its purity is typically >95.0% as determined by HPLC .

Properties

IUPAC Name |

oxido-(4-pentoxyphenyl)-(4-pentoxyphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-3-5-7-17-26-21-13-9-19(10-14-21)23-24(25)20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMATSUHPOPLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19482-05-4 | |

| Record name | Diazene, 1,2-bis[4-(pentyloxy)phenyl]-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

The synthesis of 4,4'-di-n-Amyloxyazoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(pentyloxy)aniline.

Diazotization: The 4-(pentyloxy)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another molecule of 4-(pentyloxy)aniline under basic conditions to form the azo compound.

Chemical Reactions Analysis

4,4'-di-n-Amyloxyazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4'-di-n-Amyloxyazoxybenzene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4'-di-n-Amyloxyazoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the concentration of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Azoxybenzene Derivatives

Azoxybenzene derivatives are distinguished by their alkoxy chain lengths and substitution patterns, which significantly influence their physical properties (e.g., phase transitions, solubility) and applications. Below is a detailed comparison of 4,4'-di-n-amyloxyazoxybenzene with three closely related compounds:

4,4'-Di-n-Propoxyazoxybenzene

- Molecular Formula : C₁₈H₂₂N₂O₃

- Molecular Weight : 314.38 g/mol

- Purity : >98.0% (GC) .

- Key Differences: Shorter alkoxy chains (propoxy vs. amyloxy) reduce molecular weight and increase melting points. Limited data on phase transitions, but shorter chains typically result in narrower liquid crystal temperature ranges compared to longer-chain analogs.

4,4'-Di-n-Octyloxyazoxybenzene

- Molecular Formula : C₂₈H₄₂N₂O₃

- Molecular Weight : 454.66 g/mol

- Phase Transitions :

- Key Differences :

4,4'-Di-n-Dodecyloxyazoxybenzene

- Molecular Formula : C₃₆H₅₈N₂O₃

- Molecular Weight : 582.85 g/mol

- Key Differences :

Data Table: Comparative Properties of Azoxybenzene Derivatives

Research Findings and Functional Comparisons

Thermal Stability :

Longer alkoxy chains (e.g., octyloxy, dodecyloxy) enhance thermal stability, as evidenced by the higher triple-point temperatures of 4,4'-di-n-octyloxyazoxybenzene . In contrast, shorter-chain derivatives like the propoxy analog may lack well-defined mesophases due to reduced molecular anisotropy.Solubility and Applications :

Biological Activity

Overview

4,4'-di-n-Amyloxyazoxybenzene, with the molecular formula CHNO and a molecular weight of 370.4852 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure characterized by two phenyl rings substituted with pentyloxy groups connected by a diazene (N=N) linkage. Its synthesis involves several steps including diazotization and coupling reactions, followed by oxidation to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can damage cellular components in microbial cells.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms. This property is particularly valuable in the development of new therapeutic agents targeting various types of cancer.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound can undergo redox reactions leading to the production of ROS, which can modulate signaling pathways associated with cell survival and apoptosis. This interaction may vary based on the concentration of the compound and the specific type of cells being studied.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, suggesting its potential application in treating bacterial infections.

- Study on Anticancer Effects : In vitro experiments showed that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The study reported an IC50 value of approximately 25 µM, indicating its potency as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against S. aureus and E. coli | Induces apoptosis in cancer cells |

| Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide | Structure | Moderate activity | Limited studies available |

| Diazene, bis(4-methoxyphenyl)-, 1-oxide | Structure | Low activity | Potentially cytotoxic |

Q & A

Basic: What synthetic methodologies are recommended for preparing high-purity 4,4'-di-nnn-amyloxyazoxybenzene for liquid crystal studies?

Answer:

A viable approach involves adapting protocols for structurally similar azoxybenzene derivatives. For example, the synthesis of 4,4'-bis(carboxy)-2,2'-dimethoxyazobenzene ( ) employs nitroaromatic precursors, reductive coupling, and purification via acid precipitation. For 4,4'-di--amyloxyazoxybenzene:

Precursor Functionalization: React 4-nitrophenol with -amyl bromide to form 4-nitro--amyloxybenzene.

Reductive Coupling: Use glucose or zinc dust in alkaline conditions to reduce nitro groups and form the azoxy linkage.

Purification: Isolate the product via vacuum filtration and recrystallization from ethanol.

Key parameters include maintaining anhydrous conditions during alkylation and optimizing reaction time/temperature to avoid side products. Purity can be verified via HPLC and H NMR ( ).

Advanced: How can ultrasonic velocity measurements elucidate intermolecular interactions in 4,4'-di-nnn-amyloxyazoxybenzene solutions?

Answer:

Ultrasonic velocity studies in non-mesogenic solvents (e.g., benzene) provide insights into molecular packing and compressibility. Experimental design steps ( ):

Sample Preparation: Dissolve the compound in benzene at concentrations yielding intermolecular separations of 8.5–13.5 Å.

Temperature-Dependent Analysis: Measure ultrasonic velocity () and specific volume () across the nematic-isotropic transition range.

Derived Parameters: Calculate adiabatic compressibility (), molar sound velocity (), and intermolecular free length () to assess interaction strength.

Contradictions in literature mesogenic behavior can be resolved by comparing these parameters across solvents and concentrations.

Basic: What analytical techniques are optimal for characterizing 4,4'-di-nnn-amyloxyazoxybenzene?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How do alkyl chain length variations impact the mesomorphic properties of azoxybenzene derivatives?

Answer:

Compare thermodynamic behaviors using:

Differential Scanning Calorimetry (DSC): Measure phase transition temperatures (, ) for derivatives (e.g., di--propoxy vs. di--amyloxy). Longer chains (amyl) typically lower due to increased flexibility.

X-Ray Diffraction: Analyze layer spacing () in smectic phases; longer chains increase .

Polarized Optical Microscopy: Observe texture changes (e.g., schlieren for nematics).

Discrepancies in reported mesophase ranges can be addressed by standardizing heating/cooling rates.

Basic: What storage conditions are critical for maintaining 4,4'-di-nnn-amyloxyazoxybenzene stability?

Answer:

- Temperature: Store at 0–6°C in amber vials to prevent thermal/photo-degradation ( ).

- Atmosphere: Use inert gas (N) to minimize oxidation.

- Handling: Use PPE (gloves, goggles) and avoid dust inhalation ( ).

Advanced: How can molecular dynamics (MD) simulations predict the supramolecular arrangement of 4,4'-di-nnn-amyloxyazoxybenzene?

Answer:

Force Field Selection: Use all-atom (e.g., OPLS-AA) or coarse-grained models parameterized for liquid crystals.

Simulation Setup: Model systems at experimental concentrations (8.5–13.5 Å separation) in benzene.

Output Analysis:

- Radial distribution functions () to assess intermolecular distances.

- Orientational order parameters () to quantify nematic alignment.

Validate results against experimental ultrasonic and compressibility data ( ).

Basic: Which solvents are suitable for solution-phase studies of 4,4'-di-nnn-amyloxyazoxybenzene without inducing crystallization?

Answer:

- Non-Polar Solvents: Benzene, toluene (used in ) minimize dipole interactions, preserving mesophase stability.

- Polar Aprotic Solvents: Chloroform or dichloromethane may disrupt packing; test solubility empirically.

- Concentration Optimization: Maintain 0.1–0.5 M to balance solubility and intermolecular interaction strength.

Advanced: What strategies resolve contradictions in reported mesogenic behavior of 4,4'-di-nnn-amyloxyazoxybenzene?

Answer:

Controlled Environment Studies: Standardize humidity (<10% RH) and heating rates (1°C/min) during DSC.

Cross-Validation: Compare XRD (long-range order) with dielectric spectroscopy (short-range interactions).

Solvent Effects: Test mesophase stability in solvents with varying polarity (e.g., cyclohexane vs. THF).

Discrepancies often arise from impurities or kinetic trapping; rigorous purification (e.g., column chromatography) is essential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.